1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-22-12-4-6-14-24(22)31-19-20(18-26(31)32)27-29-23-13-5-7-15-25(23)30(27)16-8-9-17-33-21-10-2-1-3-11-21/h1-7,10-15,20H,8-9,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRZVBWITPKRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Phenoxybutyl Chain: This could be done through a Williamson ether synthesis or similar etherification reaction.
Formation of the Benzodiazole Moiety: This might involve the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body to elicit a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Alkyl Chain
(a) Chain Length and Terminal Groups
Key Insight: The 4-phenoxybutyl chain in the target compound balances hydrophobicity and flexibility, whereas shorter chains (e.g., ethyl) may improve bioavailability but reduce receptor binding stability .
(b) Fluorophenyl Substitution Patterns
Key Insight : The 2-fluorophenyl group in the target compound optimizes spatial orientation for receptor binding compared to 4-fluorophenyl analogs (e.g., ). Substitution at the benzyl position (as in ) introduces steric effects that may diminish potency.
Pharmacological Activity Trends
(a) α-Adrenolytic and Antiarrhythmic Effects
- Compounds with piperazine or arylpiperazine substituents (e.g., S-61 , S-73 ) exhibit strong α1-adrenolytic activity (pKi = 7.13–7.29) and prophylactic antiarrhythmic effects (ED50 = 1.0 mg/kg iv) .
(b) Hypotensive Effects
- Derivatives with electron-withdrawing groups (e.g., fluorine at 2- and 4-positions) demonstrate prolonged hypotensive activity (>1 hour at 2.5 mg/kg iv) . The target compound’s single fluorine may reduce this effect compared to difluorinated analogs.
Biological Activity
1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS Number: 847396-18-3) is a complex organic compound that integrates various pharmacologically relevant scaffolds. Its unique structural features, such as the pyrrolidinone ring, benzodiazole moiety, and phenoxybutyl side chain, suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into key components:
- Pyrrolidinone Ring : Often associated with versatile drug design.
- Benzodiazole Moiety : Known for significant pharmacological properties including anticancer and anti-inflammatory effects.
- Phenoxybutyl Side Chain : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Studies have demonstrated that derivatives of benzodiazole exhibit significant antitumor properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines, including:
- A549 (Lung Cancer)
- HCC827 (Lung Cancer)
- NCI-H358 (Lung Cancer)
In vitro assays have indicated that these compounds can inhibit cell proliferation effectively. A notable example includes a related compound showing IC50 values of 6.75 μM against A549 cells in 2D assays and reduced efficacy in 3D cultures, suggesting a need for further exploration of their mechanisms of action .
Antimicrobial Activity
The compound's structural elements may also confer antimicrobial properties. Similar benzodiazole derivatives have been tested against both Gram-negative and Gram-positive bacteria, revealing promising antibacterial activity. For example, certain derivatives demonstrated effective binding to DNA, inhibiting DNA-dependent enzymes which could be a mechanism for their antimicrobial effects .
The biological activity of this compound may involve several mechanisms:
- DNA Binding : Compounds with similar structures often bind to the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation could lead to reduced tumor growth and enhanced antimicrobial effects.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-Fluorophenyl)-1-(prop-2-en-1-yl)pyrrolidin-2-one | Fluorophenyl group | Antidepressant effects | Fluorine enhances lipophilicity |
| 1-(4-Methylphenyl)-3-pyrrolidinecarboxylic acid | Methylphenyl group | Anti-inflammatory | Simpler structure |
| 5-(Phenoxy)-3-pyrrolidinone | Phenoxy group | Anticancer activity | Lacks benzodiazole moiety |
The combination of multiple pharmacologically relevant scaffolds in this compound may enhance its efficacy compared to other compounds.
Case Studies
Recent studies have focused on synthesizing derivatives based on the core structure of this compound. One study evaluated several new compounds for their antitumor activity using both 2D and 3D cell culture methods. The results highlighted that certain modifications significantly increased cytotoxicity against lung cancer cell lines while maintaining lower toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Core formation : Constructing the pyrrolidin-2-one ring via cyclization of γ-aminobutyric acid derivatives under acidic conditions.
- Substituent attachment : Introducing the 2-fluorophenyl group via Ullmann coupling or nucleophilic aromatic substitution (optimized at 80–100°C in DMF with CuI catalysis) .
- Benzodiazole linkage : The phenoxybutyl-benzodiazole moiety is synthesized separately and attached via alkylation or SN2 reactions.
- Optimization : Solvent choice (e.g., THF for polar intermediates), temperature control (60–80°C for stability), and catalyst screening (e.g., Pd(OAc)₂ for cross-couplings) improve yields. Purity is enhanced using column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR at δ -110 to -115 ppm). The benzodiazole protons appear as doublets (δ 7.5–8.0 ppm), while the pyrrolidin-2-one carbonyl resonates at δ 175–180 ppm in ¹³C NMR .
- LC-MS : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~480–500 Da). Monitor purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the primary challenges in characterizing the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO using shake-flask methods. Low aqueous solubility (<10 µM) is common due to the lipophilic phenoxybutyl group. Use surfactants (e.g., Tween-80) or cyclodextrins for in vitro assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic stability of the pyrrolidinone ring (pH 1–9 buffers) and photostability (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-phenoxybutyl chain in modulating biological activity?
- Methodological Answer :
- Analog synthesis : Replace the phenoxybutyl group with shorter (e.g., ethoxy) or branched chains. Compare binding affinity via radioligand assays (e.g., for benzodiazepine receptors).
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to assess interactions with target proteins. The phenoxybutyl chain may enhance hydrophobic binding in enzyme pockets .
- Data analysis : Corrogate chain length with IC₅₀ values (e.g., in kinase inhibition assays). For example, a 4-carbon chain optimizes steric fit for GABA-A receptor modulation .
Q. What experimental designs are suitable for resolving contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, FLIPR for calcium flux assays). Control variables: cell line (HEK293 vs. CHO), serum concentration (5–10% FBS), and incubation time (24–48 hr) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets. Contradictions may arise from impurity interference (>95% purity required) or assay sensitivity (e.g., fluorogenic vs. colorimetric substrates) .
Q. How can computational methods predict metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- In silico metabolism : Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., fluorophenyl ring hydroxylation). Predict reactive metabolites (e.g., epoxides) via Derek Nexus .
- Toxicity screening : Employ ProTox-II to assess hepatotoxicity (CYP3A4 inhibition) and Ames test predictions. Validate with in vitro hepatocyte models (e.g., HepG2 cells + LC-MS metabolite profiling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
